molecular formula C15H11KN2O2S2 B15240411 potassium [4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanide

potassium [4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanide

Cat. No.: B15240411
M. Wt: 354.5 g/mol
InChI Key: LWBNHHQQCHJYHA-UHFFFAOYSA-M
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Description

Potassium [4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanide is a sulfanide salt featuring a substituted imidazole core with benzenesulfonyl and phenyl groups at positions 4 and 2, respectively. The potassium counterion enhances solubility in polar solvents, while the sulfanide group (S–K⁺) contributes to nucleophilic reactivity. This compound is structurally related to sulfonamide and sulfanyl derivatives but distinguishes itself through the sulfanide anion, which may influence electronic properties and biological interactions. Key spectral features include IR absorption bands for SO₂ (~1343, 1151 cm⁻¹) and aromatic C–H stretches (~2922 cm⁻¹), consistent with its sulfonyl and phenyl substituents .

Properties

Molecular Formula

C15H11KN2O2S2

Molecular Weight

354.5 g/mol

IUPAC Name

potassium;4-(benzenesulfonyl)-2-phenyl-1H-imidazole-5-thiolate

InChI

InChI=1S/C15H12N2O2S2.K/c18-21(19,12-9-5-2-6-10-12)15-14(20)16-13(17-15)11-7-3-1-4-8-11;/h1-10,20H,(H,16,17);/q;+1/p-1

InChI Key

LWBNHHQQCHJYHA-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)[S-])S(=O)(=O)C3=CC=CC=C3.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium [4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanide typically involves the reaction of benzenesulfonyl chloride with 2-phenyl-1H-imidazole-5-thiol in the presence of a base such as potassium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Potassium [4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium [4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanide is a chemical compound with a molecular formula of C15H11KN2O2S2 and a molecular weight of 354.5 g/mol. It features a sulfonyl group and an imidazole ring in its structure. The compound is being explored for applications in medicinal chemistry and drug development, particularly as an anticancer agent.

Potential Applications

  • Anticancer Research: Studies indicate that compounds with structures similar to this compound may inhibit cell proliferation in various cancer cell lines, suggesting their potential as anticancer agents. The mechanism of action often involves inducing apoptosis in cancer cells, which can prevent tumor growth.
  • Synthesis of Derivatives: It is used in synthesizing derivatives with enhanced properties or novel functionalities.
  • Interaction Studies: It is involved in binding affinity studies to various biological targets using techniques like Surface Plasmon Resonance (SPR) and X-ray crystallography. These studies are crucial for understanding its therapeutic potential and guiding future drug development efforts.

This compound shares structural similarities with compounds that exhibit various biological activities:

Compound NameStructure FeaturesBiological Activity
4-Amino-N-(3Z)-2-Oxo-N-[4-(piperidin-1-ylmethyl)anilino]-1H-indol-5-sulfonamideIndole and sulfonamide groupsAnticancer activity
5-(Benzenesulfonamido)-2-Oxo-N-(phenyl)methylindoleIndole derivative with sulfonamideAntitumor properties
7-(4,5-Dihydro-1H-imidazol-2-yl)-benzene-sulfonamideImidazole and sulfonamideInhibits cancer cell growth

The specific combination of an imidazole ring and a benzenesulfonamide group may give it distinct pharmacological properties compared to similar compounds.

Research

Mechanism of Action

The mechanism of action of potassium [4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanide involves its interaction with specific molecular targets. For instance, as an hNE inhibitor, the compound binds to the active site of the enzyme, preventing its proteolytic activity. This inhibition is mediated through the formation of a covalent acyl-enzyme complex, which blocks the enzyme’s catalytic function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound shares core motifs with several imidazole-based sulfonamide and sulfanyl derivatives. Key comparisons include:

Compound Name Core Structure Substituents/Modifications Molecular Formula Key Properties/Applications Reference
Target Compound Imidazole-sulfanide 4-Benzenesulfonyl, 2-phenyl, K⁺ counterion C₁₆H₁₂KN₂O₂S₂ High solubility (K⁺), potential CYP450 inhibition
Compound 10 () Imidazole-cyanamide 4-Chloro, 5-methyl, sulfonyl ethylthio C₁₆H₁₄ClKN₂O₄S₃ IR: 2179 cm⁻¹ (C≡N); no bioactivity reported
N-Carbamimidoyl derivative (Ev7) Imidazolinone-sulfonamide Carbamimidoyl, 2,4-dimethoxybenzylidene C₂₃H₂₁N₃O₅S Inhibitory properties (unspecified)
2-[[5-(Benzenesulfonyl)...acetamide (Ev12) Imidazole-sulfanyl Sulfanyl-N-cyclopropylacetamide C₂₀H₁₉N₃O₂S₂ Enhanced metabolic stability (cyclopropyl)
Potassium thiadiazole-sulfanide (Ev14) Thiadiazole-sulfanide 4-(4-Chlorophenyl), sulfanylidene C₈H₄ClKN₂S₃ Electronegative Cl substituent; lower solubility

Key Observations :

  • Electronic Effects : The sulfanide group (S–K⁺) in the target compound increases nucleophilicity compared to neutral sulfonamides (e.g., ) or sulfanyl derivatives ().
  • Solubility : The potassium ion improves aqueous solubility relative to sodium salts (e.g., ) or neutral analogs ().
  • Bioactivity: Imidazole derivatives with phenyl and sulfonyl groups (e.g., ) are known CYP2D6 inactivators, suggesting the target compound may share similar mechanism-based interactions .
Physicochemical Properties

Spectral Data :

  • IR Spectroscopy : SO₂ asymmetric/symmetric stretches (~1343, 1151 cm⁻¹) align with benzenesulfonyl analogs (). Aromatic C–H stretches (~2922–3145 cm⁻¹) are consistent with phenyl and imidazole rings .
  • NMR : For related compounds (e.g., ), aromatic protons resonate at δ 7.2–7.9 ppm, while CH₂ groups near sulfonyl moieties appear at δ 3.1–3.6 ppm .

Thermal Stability : High-pressure Raman studies on 4-(benzenesulfonyl)-morpholine () suggest sulfonyl groups remain stable up to ~3.5 GPa, implying similar resilience in the target compound .

Biological Activity

Potassium [4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities including anticancer properties. This article explores the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H11KN2O2S2, with a molecular weight of 354.5 g/mol. The compound features an imidazole ring and a sulfonamide group, which are critical for its biological activity. The unique combination of these structural elements may confer specific pharmacological properties that differentiate it from other compounds.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Similar compounds have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis, thereby preventing tumor growth.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
4-Amino-N-(3Z)-2-Oxo-N-[4-(piperidin-1-ylmethyl)anilino]-1H-indol-5-sulfonamideIndole and sulfonamide groupsAnticancer activity
5-(Benzenesulfonamido)-2-Oxo-N-(phenyl)methylindoleIndole derivative with sulfonamideAntitumor properties
7-(4,5-Dihydro-1H-imidazol-2-yl)-benzene-sulfonamideImidazole and sulfonamideInhibits cancer cell growth

The mechanism of action for such compounds often involves the modulation of cellular pathways that lead to programmed cell death (apoptosis), making them potential candidates for cancer therapy.

Antimicrobial Activity

In addition to its anticancer properties, this compound may also exhibit antimicrobial activity. Studies on related compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The antimicrobial activity is typically assessed using methods such as the minimum inhibitory concentration (MIC) tests .

Case Studies and Research Findings

Several studies have investigated the biological activities of imidazole derivatives, including this compound:

  • Anticancer Screening : A study evaluating various imidazole derivatives found that certain compounds exhibited IC50 values lower than standard anticancer drugs like 5-fluorouracil, indicating stronger efficacy against specific cancer cell lines .
  • Synthesis and Characterization : The synthesis of this compound typically involves multi-step reactions, including the formation of the imidazole ring and subsequent functionalization with sulfonamide groups. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure .
  • Mechanistic Studies : Research has highlighted the importance of understanding the binding interactions between this compound and its biological targets. Such studies often utilize computational modeling to predict binding affinities and elucidate mechanisms of action .

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